molecular formula C3H5Cl3O B14493622 1-Propanol, 3,3,3-trichloro- CAS No. 64667-32-9

1-Propanol, 3,3,3-trichloro-

Cat. No.: B14493622
CAS No.: 64667-32-9
M. Wt: 163.43 g/mol
InChI Key: QSDORQFGFBJHTO-UHFFFAOYSA-N
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Description

1-Propanol, 3,3,3-trichloro- is an organic compound with the molecular formula C3H5Cl3O. It is a trichlorinated derivative of 1-propanol and is known for its unique chemical properties and reactivity. This compound is used in various scientific research applications due to its distinct characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanol, 3,3,3-trichloro- can be synthesized through several methods. One common method involves the chlorination of 1-propanol using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods: In industrial settings, the production of 1-propanol, 3,3,3-trichloro- often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Propanol, 3,3,3-trichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form trichloroacetone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert 1-propanol, 3,3,3-trichloro- to 1-propanol by removing the chlorine atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups, such as hydroxyl or amino groups, using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed:

    Oxidation: Trichloroacetone

    Reduction: 1-Propanol

    Substitution: Various substituted propanols depending on the nucleophile used

Scientific Research Applications

1-Propanol, 3,3,3-trichloro- has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its effects on biological systems, including its potential as an antimicrobial agent.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-propanol, 3,3,3-trichloro- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to changes in the structure and function of these biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

1-Propanol, 3,3,3-trichloro- can be compared with other similar compounds, such as:

    1-Propanol: A primary alcohol with similar chemical properties but without the trichlorination.

    2-Propanol (Isopropanol): An isomer of 1-propanol with different physical and chemical properties.

    Chlorobutanol: A trichlorinated alcohol with similar uses as a preservative and antimicrobial agent.

Uniqueness: 1-Propanol, 3,3,3-trichloro- is unique due to its trichlorinated structure, which imparts distinct reactivity and chemical properties compared to other alcohols. This makes it valuable in specific research and industrial applications where such properties are desired.

Properties

IUPAC Name

3,3,3-trichloropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl3O/c4-3(5,6)1-2-7/h7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDORQFGFBJHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457873
Record name 1-Propanol, 3,3,3-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64667-32-9
Record name 1-Propanol, 3,3,3-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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